molecular formula C12H9N3OS B14384735 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-48-6

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Katalognummer: B14384735
CAS-Nummer: 88038-48-6
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: DZBOLGMGRPMPCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a quinoline moiety fused with a thiadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of quinoline derivatives with thiourea or its derivatives under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization to form the thiadiazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Wissenschaftliche Forschungsanwendungen

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiadiazine ring can interact with various enzymes and proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88038-48-6

Molekularformel

C12H9N3OS

Molekulargewicht

243.29 g/mol

IUPAC-Name

2-quinolin-2-yl-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C12H9N3OS/c16-11-7-17-12(15-14-11)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2,(H,14,16)

InChI-Schlüssel

DZBOLGMGRPMPCB-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NN=C(S1)C2=NC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.